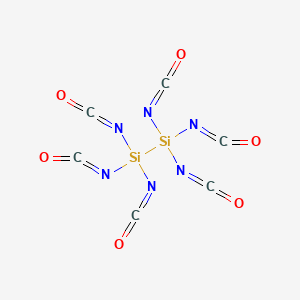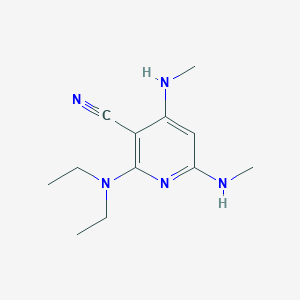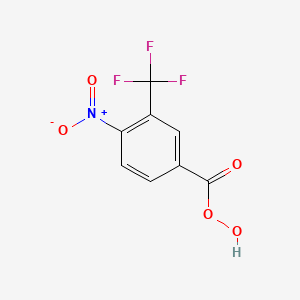![molecular formula C25H35ClS2 B14623594 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene CAS No. 56056-67-8](/img/structure/B14623594.png)
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a chloromethyl group and a dodecylsulfanyl group attached to a benzene ring
准备方法
The synthesis of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and chloromethylating agents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the chloromethylation and sulfanylation processes.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary, including different solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of substituted benzene derivatives.
科学研究应用
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions with its molecular targets.
相似化合物的比较
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Chloromethyl)-4-(dodecylsulfanyl)benzene and 1-(Chloromethyl)-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene share structural similarities.
Uniqueness: The presence of the dodecylsulfanyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological membranes.
属性
CAS 编号 |
56056-67-8 |
|---|---|
分子式 |
C25H35ClS2 |
分子量 |
435.1 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2-(4-dodecylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C25H35ClS2/c1-2-3-4-5-6-7-8-9-10-13-20-27-23-16-18-24(19-17-23)28-25-15-12-11-14-22(25)21-26/h11-12,14-19H,2-10,13,20-21H2,1H3 |
InChI 键 |
WKNTYHDEWGBMTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
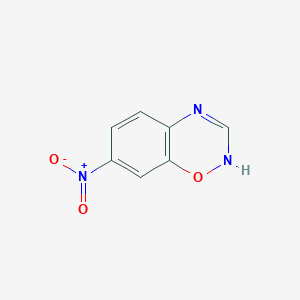
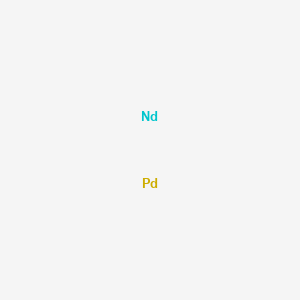
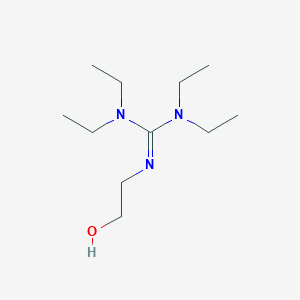


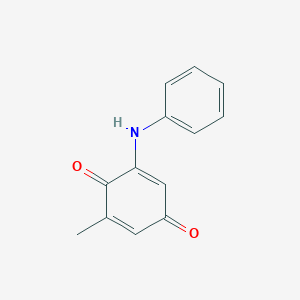
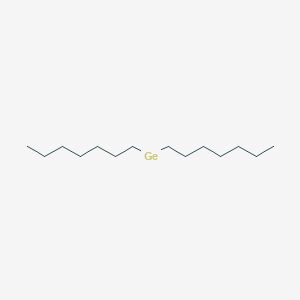
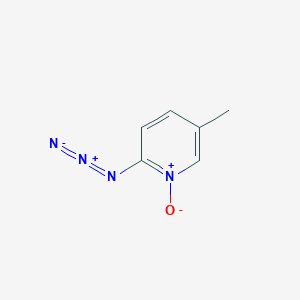
![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
